molecular formula C94H179N5O4 B14482155 2,5-Pyrrolidinedione, 1-(2-((2-((2-((2-(3-(dotetracontenyl)-2,5-dioxo-1-pyrrolidinyl)ethyl)amino)ethyl)amino)ethyl)amino)ethyl)-3-(hexatriacontenyl)- CAS No. 64346-93-6

2,5-Pyrrolidinedione, 1-(2-((2-((2-((2-(3-(dotetracontenyl)-2,5-dioxo-1-pyrrolidinyl)ethyl)amino)ethyl)amino)ethyl)amino)ethyl)-3-(hexatriacontenyl)-

Cat. No.: B14482155
CAS No.: 64346-93-6
M. Wt: 1443.5 g/mol
InChI Key: WADLXYIJPAJYHH-VGWDHYGUSA-N
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Description

2,5-Pyrrolidinedione, 1-(2-((2-((2-((2-(3-(dotetracontenyl)-2,5-dioxo-1-pyrrolidinyl)ethyl)amino)ethyl)amino)ethyl)amino)ethyl)-3-(hexatriacontenyl)- is a complex organic compound. Compounds of this nature often have applications in various fields such as medicinal chemistry, materials science, and biochemistry due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multi-step organic synthesis. Each step would require specific reagents and conditions, such as:

    Step 1: Formation of the pyrrolidinedione core, possibly through a cyclization reaction.

    Step 2: Sequential addition of the aminoethyl groups, likely through nucleophilic substitution reactions.

    Step 3: Attachment of the dotetracontenyl and hexatriacontenyl chains, which might involve coupling reactions.

Industrial Production Methods

Industrial production would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions would be employed to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl groups.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinedione core.

    Substitution: Nucleophilic substitution reactions might occur at the aminoethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products would depend on the specific reactions but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, such compounds might be used as intermediates in the synthesis of more complex molecules or as catalysts in certain reactions.

Biology

In biology, these compounds could be studied for their interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, they might be investigated for their potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Industry

Industrially, these compounds could be used in the production of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action would depend on the specific application but might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Pyrrolidinedione derivatives: Other compounds with similar core structures but different substituents.

    Polyamine derivatives: Compounds with multiple aminoethyl groups.

Uniqueness

The unique combination of the pyrrolidinedione core with long alkyl chains and multiple aminoethyl groups might confer specific properties, such as enhanced solubility or specific binding affinities.

Properties

CAS No.

64346-93-6

Molecular Formula

C94H179N5O4

Molecular Weight

1443.5 g/mol

IUPAC Name

1-[2-[2-[2-[2-[3-[(E)-dotetracont-1-enyl]-2,5-dioxopyrrolidin-1-yl]ethylamino]ethylamino]ethylamino]ethyl]-3-[(E)-hexatriacont-1-enyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C94H179N5O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-41-42-43-44-46-48-50-52-54-56-58-60-62-64-66-68-70-72-74-76-78-90-88-92(101)99(94(90)103)86-84-97-82-80-95-79-81-96-83-85-98-91(100)87-89(93(98)102)77-75-73-71-69-67-65-63-61-59-57-55-53-51-49-47-45-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h75-78,89-90,95-97H,3-74,79-88H2,1-2H3/b77-75+,78-76+

InChI Key

WADLXYIJPAJYHH-VGWDHYGUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC/C=C/C1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)/C=C/CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)C=CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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